3-Cyano-4'-methoxybenzophenone

Übersicht

Beschreibung

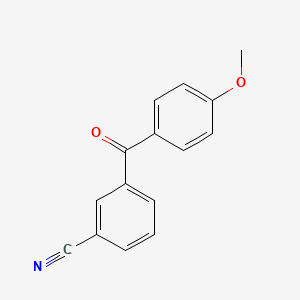

3-Cyano-4’-methoxybenzophenone, also known as 3-(4-methoxybenzoyl)benzonitrile, is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . It is a derivative of benzophenone, characterized by the presence of a cyano group at the third position and a methoxy group at the fourth position of the benzophenone structure. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Cyano-4’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions.

Friedel-Crafts Acylation: This method involves the reaction of 4-methoxybenzoyl chloride with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 3-cyanobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 3-Cyano-4’-methoxybenzophenone typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyano-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 3-Cyano-4’-hydroxybenzophenone.

Reduction: 3-Amino-4’-methoxybenzophenone.

Substitution: 3-Cyano-4’-substituted benzophenone.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Ultraviolet (UV) Absorption:

3-Cyano-4'-methoxybenzophenone is primarily recognized for its ability to absorb UV radiation. This property makes it a valuable ingredient in sunscreens and UV-filtering agents. The compound effectively protects skin from harmful UV rays by converting UV radiation into harmless heat. Studies have shown that similar benzophenone derivatives are widely used in cosmetic formulations to enhance photostability and reduce photo-induced skin damage .

Photostabilizers:

In polymer chemistry, this compound acts as a photostabilizer in plastics and coatings. Its incorporation into polymer matrices helps mitigate degradation caused by UV exposure, thereby extending the material's lifespan. This application is crucial for products intended for outdoor use where UV exposure is significant .

Material Science Applications

Synthesis of Nanocomposites:

Recent research has explored the use of this compound in the synthesis of nanocomposite materials. These composites exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications, including electronics and automotive components. The compound can serve as a functional additive that improves the performance characteristics of nanomaterials .

Organic Photovoltaics:

The compound has been investigated as a potential component in organic photovoltaic devices. Its ability to absorb light efficiently can contribute to the overall efficiency of solar cells. Studies indicate that incorporating such compounds into photovoltaic systems can enhance charge separation and improve energy conversion rates .

Biological Applications

Antioxidant Properties:

Research indicates that this compound exhibits antioxidant properties, which may provide protective effects against oxidative stress in biological systems. This characteristic is particularly relevant in the context of skin health, where it can help neutralize free radicals generated by UV exposure .

Potential Anticancer Activity:

In silico studies have suggested that derivatives of benzophenone compounds, including this compound, may possess anticancer properties. These findings indicate potential pathways for further exploration of this compound in cancer therapeutics, highlighting its role in inhibiting tumor growth or enhancing the efficacy of existing treatments .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Cyano-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

3-Cyano-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

4-Methoxybenzophenone: Lacks the cyano group, resulting in different reactivity and applications.

3-Cyano-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

3-Amino-4’-methoxybenzophenone:

Biologische Aktivität

3-Cyano-4'-methoxybenzophenone (CAS No. 60694-67-9) is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzophenone backbone with a cyano group at the 3-position and a methoxy group at the 4'-position. This structure contributes to its unique chemical properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Activity : The cyano group can act as an electrophile, allowing it to participate in nucleophilic addition reactions with biomolecules.

- Influence of Methoxy Group : The methoxy group enhances the compound's electronic properties, potentially affecting its binding affinity to enzymes and receptors involved in cellular processes.

These interactions can lead to various biological outcomes, including inhibition of cell proliferation and modulation of signaling pathways associated with cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with standard antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The compound's ability to inhibit cancer cell growth makes it a candidate for further investigation in cancer therapy.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyano and methoxy groups | Antimicrobial, anticancer |

| 4-Methoxybenzophenone | Methoxy group only | Limited antimicrobial activity |

| 3-Cyano-4'-hydroxybenzophenone | Hydroxy instead of methoxy | Enhanced solubility, differing activity |

| 3-Amino-4'-methoxybenzophenone | Amino group instead of cyano | Potential for different biological effects |

This table illustrates how variations in functional groups can significantly alter the biological activities of benzophenone derivatives.

Case Studies

- Antimicrobial Activity Against Mycobacterium tuberculosis : In a study evaluating various compounds for their antimycobacterial properties, this compound was identified as having promising activity against M. tuberculosis, showing potential as a scaffold for drug development targeting tuberculosis .

- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis rates, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways and increased reactive oxygen species (ROS) production.

Eigenschaften

IUPAC Name |

3-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXKDRORMHULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484794 | |

| Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60694-67-9 | |

| Record name | 3-CYANO-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.